1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione
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Overview
Description
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is an anthracene derivative characterized by its unique structure, which includes two vinyloxy groups at positions 1 and 8, and a methyl group at position 3. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Vinyloxy Group Introduction: The vinyloxy groups are introduced through a reaction with vinyl ethers under acidic conditions.
Methylation: The methyl group is introduced at position 3 using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including as a fluorescent probe and in OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission
Uniqueness
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties
Properties
CAS No. |
52986-49-9 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,8-bis(ethenoxy)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O4/c1-4-22-14-8-6-7-12-16(14)19(21)17-13(18(12)20)9-11(3)10-15(17)23-5-2/h4-10H,1-2H2,3H3 |
InChI Key |
WWOSXAFOMZLXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC=C)C(=O)C3=C(C2=O)C=CC=C3OC=C |
Origin of Product |
United States |
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